8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-(Benzyloxycarbonyl)-8-azabicyclo[321]octane-3-carboxylic acid is an organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has significant potential in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of a benzyloxycarbonyl group.
3,8-Diazabicyclo[3.2.1]octane: Another related compound with a similar bicyclic framework but different functional groups.
Uniqueness
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group, in particular, provides additional stability and potential for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(1R,5S)-8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13-,14+ |
InChI Key |
GGRXHCDVNPOPQW-AGUYFDCRSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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